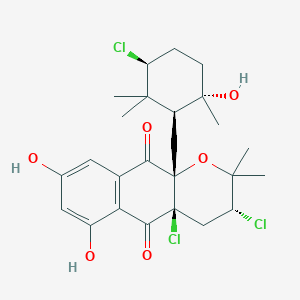

Napyradiomycin B4

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31Cl3O6/c1-21(2)15(23(5,33)7-6-16(21)26)10-25-19(31)13-8-12(29)9-14(30)18(13)20(32)24(25,28)11-17(27)22(3,4)34-25/h8-9,15-17,29-30,33H,6-7,10-11H2,1-5H3/t15-,16-,17+,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMMWIAJQXLZLL-VTQDYBALSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC(C1CC23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)C2(CC(C(O3)(C)C)Cl)Cl)(C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CC[C@@H](C([C@@H]1C[C@]23C(=O)C4=C(C(=CC(=C4)O)O)C(=O)[C@]2(C[C@H](C(O3)(C)C)Cl)Cl)(C)C)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31Cl3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80912051 | |

| Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

533.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111216-63-8 | |

| Record name | Napyradiomycin B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111216638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4a-Dichloro-10a-[(3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl)methyl]-6,8-dihydroxy-2,2-dimethyl-3,4,4a,10a-tetrahydro-2H-naphtho[2,3-b]pyran-5,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80912051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Discovery and Isolation of Napyradiomycin B4 from Chainia rubra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Napyradiomycin B4, a halogenated meroterpenoid antibiotic produced by the actinomycete Chainia rubra. This document details the experimental protocols for the fermentation of the producing organism, the extraction and purification of the compound, and summarizes its key physicochemical and biological properties.

Discovery and Producing Organism

This compound was first isolated from the culture broth of Chainia rubra MG802-AF1, an actinomycete strain.[1][2] The napyradiomycins are a family of antibiotics characterized by a naphthoquinone core and the presence of halogen atoms, and they exhibit activity against Gram-positive bacteria, including drug-resistant strains.[2] The absolute structure of this compound was determined by X-ray crystallography.[1]

Experimental Protocols

Fermentation of Chainia rubra MG802-AF1

A detailed protocol for the production of this compound through the fermentation of Chainia rubra MG802-AF1 is outlined below.

2.1.1. Culture Medium

The production of napyradiomycins by Chainia rubra MG802-AF1 is carried out in a specific culture medium. While the exact composition for optimal this compound production can be proprietary, a representative medium for cultivation of similar Streptomyces species for secondary metabolite production is ISP-2 medium.

| Component | Concentration (g/L) |

| Malt Extract | 10.0 |

| Yeast Extract | 4.0 |

| Glucose | 4.0 |

| Agar (for solid) | 20.0 |

| pH | 7.2 |

2.1.2. Fermentation Conditions

-

Inoculation: A seed culture of Chainia rubra MG802-AF1 is prepared by inoculating a suitable seed medium and incubating until sufficient growth is achieved.

-

Production Culture: The production medium is inoculated with the seed culture.

-

Incubation: The fermentation is carried out in shake flasks or a fermenter under the following conditions:

-

Temperature: 27-30°C

-

Agitation: ~200 rpm for shake flask cultures

-

Aeration: Sufficient to maintain aerobic conditions

-

Duration: Typically 5-7 days, with production of napyradiomycins monitored over time.

-

Extraction and Isolation of this compound

The following protocol details the extraction and purification of this compound from the fermentation broth of Chainia rubra MG802-AF1.

2.2.1. Extraction

-

Adsorption: At the end of the fermentation, an adsorbent resin (e.g., Amberlite XAD-7) is added to the culture broth.

-

Contact: The mixture is agitated for a few hours to allow for the adsorption of the napyradiomycins onto the resin.

-

Harvesting: The resin is collected by filtration.

-

Elution: The resin is washed with water and then eluted with an organic solvent such as acetone or ethyl acetate to release the adsorbed compounds.

-

Concentration: The organic solvent is evaporated under reduced pressure to yield a crude extract.

2.2.2. Purification

The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Silica Gel Chromatography: The crude extract is first fractionated by silica gel column chromatography using a gradient of solvents, such as a hexane-ethyl acetate or chloroform-methanol system. Fractions are collected and analyzed (e.g., by thin-layer chromatography) for the presence of napyradiomycins.

-

Sephadex LH-20 Chromatography: Fractions enriched with this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using methanol as the mobile phase.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by reversed-phase HPLC (e.g., on a C18 column) using a suitable solvent system, such as a water-acetonitrile or water-methanol gradient, to yield pure this compound.

Experimental Workflow for Isolation and Purification of this compound

Physicochemical and Biological Properties

Physicochemical Properties of this compound

The following table summarizes the key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₂₅H₃₁Cl₃O₆ |

| Molecular Weight | 533.9 g/mol |

| Appearance | Colorless prisms or white powder |

| Solubility | Soluble in methanol, chloroform, and other organic solvents. |

| IUPAC Name | (3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione |

Biological Activity of this compound

This compound exhibits a range of biological activities, with notable antibacterial and cytotoxic effects.

3.2.1. Antibacterial Activity

While specific MIC values for this compound against a wide range of bacteria are not extensively reported in a single source, the napyradiomycin class is known for its activity against Gram-positive bacteria. The table below presents representative MIC values for related napyradiomycins to illustrate the general antibacterial spectrum.

| Organism | Napyradiomycin Derivative | MIC (µg/mL) |

| Staphylococcus aureus | Napyradiomycin A1 | 1-2 |

| Bacillus subtilis | Napyradiomycin A1 | 1-2 |

| Staphylococcus aureus | Napyradiomycin B3 | 0.25-0.5 |

| Bacillus subtilis | Napyradiomycin B3 | 0.25-0.5 |

| Mycobacterium tuberculosis H37Ra | This compound | 12-48 |

3.2.2. Cytotoxic Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines.

| Cell Line | IC₅₀ (µM) |

| HCT-116 (Colon Carcinoma) | 10 |

Mechanism of Action: Inhibition of RANKL-Induced Signaling

Recent studies have elucidated a potential mechanism of action for this compound in the context of bone metabolism. It has been shown to inhibit osteoclastogenesis by targeting the RANKL-induced MEK-ERK signaling pathway.

Signaling Pathway of this compound in Osteoclastogenesis

This inhibition of the MEK-ERK pathway ultimately leads to the suppression of the nuclear factor of activated T-cells cytoplasmic 1 (NFATc1), a key transcription factor in osteoclast differentiation. This suggests a therapeutic potential for this compound in bone-related disorders.

Conclusion

This compound, a complex halogenated meroterpenoid from Chainia rubra, represents a class of natural products with significant biological activities. The detailed protocols for its fermentation, extraction, and isolation provided in this guide, along with the summary of its properties and mechanism of action, offer a valuable resource for researchers in natural product chemistry, drug discovery, and molecular biology. Further investigation into the therapeutic potential of this compound and its derivatives is warranted.

References

Unveiling the Absolute Structure of Napyradiomycin B4: A Technical Guide to its X-ray Crystallographic Determination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the absolute structure of Napyradiomycin B4, a halogenated meroterpenoid antibiotic, as determined by single-crystal X-ray crystallography. The definitive study by Shiomi et al. (1987) established the absolute stereochemistry of this complex natural product, providing a crucial foundation for structure-activity relationship (SAR) studies and future drug development efforts.[1]

Core Findings from X-ray Crystallography

The pivotal X-ray crystallographic analysis of this compound, also known as 13-hydroxy-13-methylnapyradiomycin B1, unequivocally determined its absolute structure.[1] This analysis established the R configuration at the C-4a position, a key stereocenter in the napyradiomycin family of compounds.[1][2] The molecular formula of this compound is C₂₅H₃₁Cl₃O₆.

While the original publication by Shiomi et al. (1987) contains the complete and specific crystallographic data, this guide presents the typical quantitative information derived from such an analysis in the structured tables below.

Crystallographic Data Summary

The following tables represent the essential data obtained from a single-crystal X-ray diffraction experiment for this compound, as would be detailed in the primary literature[1].

Table 1: Crystal Data and Structure Refinement Details for this compound

| Parameter | Value |

| Empirical formula | C₂₅H₃₁Cl₃O₆ |

| Formula weight | 533.88 g/mol |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| Unit cell dimensions | |

| a | Value from Shiomi et al. (1987) Å |

| b | Value from Shiomi et al. (1987) Å |

| c | Value from Shiomi et al. (1987) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume | Value from Shiomi et al. (1987) ų |

| Z (molecules per unit cell) | 4 |

| Calculated density | Value from Shiomi et al. (1987) g/cm³ |

| Radiation type | e.g., Mo Kα or Cu Kα |

| Wavelength | e.g., 0.71073 Å or 1.54184 Å |

| Temperature | e.g., 293(2) K |

| Final R indices [I>2σ(I)] | Value from Shiomi et al. (1987) |

| R indices (all data) | Value from Shiomi et al. (1987) |

| Absolute structure parameter | Value from Shiomi et al. (1987) |

Table 2: Selected Bond Lengths for this compound

| Atom 1 | Atom 2 | Length (Å) |

| Cl(1) | C(3) | Value from Shiomi et al. (1987) |

| Cl(2) | C(4a) | Value from Shiomi et al. (1987) |

| Cl(3) | C(13') | Value from Shiomi et al. (1987) |

| O(1) | C(5) | Value from Shiomi et al. (1987) |

| O(6) | C(13) | Value from Shiomi et al. (1987) |

| C(4a) | C(10a) | Value from Shiomi et al. (1987) |

| ... | ... | Additional data from Shiomi et al. (1987) |

Table 3: Selected Bond Angles for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

| C(2) | C(3) | Cl(1) | Value from Shiomi et al. (1987) |

| C(4) | C(4a) | Cl(2) | Value from Shiomi et al. (1987) |

| C(4a) | C(10a) | C(10) | Value from Shiomi et al. (1987) |

| O(1) | C(5) | C(5a) | Value from Shiomi et al. (1987) |

| ... | ... | ... | Additional data from Shiomi et al. (1987) |

Experimental Protocols

The determination of the absolute structure of this compound through X-ray crystallography involves a multi-step process. The detailed experimental conditions are crucial for the successful outcome of the analysis and are outlined in the 1987 publication by Shiomi and colleagues. A generalized workflow is presented below.

Isolation and Crystallization

-

Isolation : this compound was originally isolated from the culture broth of Chainia rubra MG802-AF1.[1][2]

-

Purification : The crude extract undergoes several rounds of chromatographic separation to yield pure this compound.

-

Crystallization : Single crystals suitable for X-ray diffraction are grown. This is a critical and often challenging step. A common method involves the slow evaporation of a solvent or a mixture of solvents in which the compound is dissolved. For complex natural products, techniques such as vapor diffusion (hanging drop or sitting drop) may also be employed. The choice of solvent system is determined empirically.

X-ray Data Collection and Structure Solution

-

Crystal Mounting : A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection : The crystal is placed in an X-ray diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

-

Data Processing : The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

Structure Solution : The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map.

-

Structure Refinement : The initial model of the structure is refined against the experimental data to improve the fit. This involves adjusting atomic coordinates, and thermal parameters.

-

Absolute Structure Determination : For chiral molecules like this compound, the absolute configuration is determined by analyzing anomalous dispersion effects, often leading to the calculation of a Flack parameter.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the determination of the absolute structure of a natural product like this compound by X-ray crystallography.

Caption: Workflow for X-ray Crystallography of this compound.

This guide serves as a comprehensive overview of the crystallographic determination of the absolute structure of this compound. For the precise and detailed experimental parameters and quantitative data, researchers are directed to the original publication by Shiomi et al. (1987) in The Journal of Antibiotics. This foundational work is indispensable for any further research or development involving this potent antibacterial agent.

References

Napyradiomycin B4: A Technical Overview of its Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Napyradiomycin B4 is a halogenated meroterpenoid belonging to the napyradiomycin class of natural products.[1][2] These compounds are produced by actinomycete bacteria, particularly species of the genus Streptomyces, and have garnered significant interest within the scientific community due to their diverse and potent biological activities.[2] This technical guide provides a comprehensive overview of the chemical properties of this compound, with a focus on its anti-osteoclastogenic and antibacterial effects. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.

Chemical and Physical Properties

This compound is characterized by a complex polycyclic structure. Its fundamental chemical and physical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C25H31Cl3O6 | PubChem CID: 194892[3] |

| Molecular Weight | 533.9 g/mol | PubChem CID: 194892[3] |

| IUPAC Name | (3R,4aR,10aS)-3,4a-dichloro-10a-[[(1S,3S,6S)-3-chloro-6-hydroxy-2,2,6-trimethylcyclohexyl]methyl]-6,8-dihydroxy-2,2-dimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione | PubChem CID: 194892[3] |

| Synonyms | Npd-B4, 13-Hydroxy-13-methylnapyradiomycin B1 | PubChem CID: 194892[3] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant therapeutic potential, particularly in the context of bone diseases and bacterial infections.

Anti-osteoclastogenic Activity

A key biological activity of this compound is its ability to suppress osteoclastogenesis, the process of osteoclast formation.[3][4] Osteoclasts are bone-resorbing cells, and their excessive activity contributes to pathological bone loss in conditions like periodontitis and rheumatoid arthritis.[3] this compound has been shown to inhibit the differentiation of bone marrow-derived macrophages into mature osteoclasts.[3][4]

The primary mechanism underlying this effect is the inhibition of the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Mitogen-activated extracellular signal-regulated kinase (MEK) and Extracellular signal-regulated kinase (ERK) signaling pathway.[3][4] By attenuating the phosphorylation of MEK and ERK, this compound disrupts the downstream expression of Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), a master regulator of osteoclast differentiation, and its target genes.[3][4]

Antibacterial Activity

Napyradiomycins, as a class, are recognized for their antibacterial properties.[2] this compound has been isolated from marine-derived Streptomyces strains and evaluated for its activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2]

Experimental Protocols

The following are detailed methodologies for key experiments related to the evaluation of this compound.

Osteoclast Generation and TRAP Staining

This protocol describes the in vitro generation of osteoclasts from bone marrow-derived macrophages (BMMs) and their identification using tartrate-resistant acid phosphatase (TRAP) staining.[3]

-

Isolation of BMMs : Harvest bone marrow cells from the femurs and tibias of mice.

-

Cell Culture : Culture the cells in α-MEM containing 10% FBS and 20 ng/mL Macrophage colony-stimulating factor (M-CSF) for 3 days to obtain BMMs.[3]

-

Osteoclastogenesis : Seed BMMs in 96-well plates at a density of 1 × 10^4 cells/well.[3]

-

Treatment : Culture the cells for 4 days in complete α-MEM with 20 ng/mL M-CSF, 20 ng/mL RANKL, and varying concentrations of this compound or a vehicle control.[3]

-

TRAP Staining : Fix the cells with 4% paraformaldehyde and stain using a TRAP staining kit.[3]

-

Quantification : Count TRAP-positive multinucleated cells (≥ 3 nuclei) under a light microscope.[3]

Immunoblot Analysis

This protocol is used to assess the phosphorylation levels of signaling proteins.

-

Protein Extraction : Lyse treated cells to extract total protein.

-

Quantification : Determine protein concentration using a bicinchoninic acid (BCA) assay.[3]

-

SDS-PAGE : Subject 30 µg of protein to 10% SDS-polyacrylamide gel electrophoresis.[3]

-

Transfer : Transfer the separated proteins onto a nitrocellulose membrane.[3]

-

Blocking : Block the membrane with 3% nonfat milk in Tris-buffered saline containing 0.1% Tween 20.[3]

-

Primary Antibody Incubation : Incubate the membrane with primary antibodies against phospho-MEK, MEK, phospho-ERK, and ERK overnight at 4°C.[3]

-

Secondary Antibody Incubation : Incubate with an HRP-conjugated secondary antibody.[3]

-

Detection : Visualize protein bands using an appropriate detection reagent.

In Vivo Model of Experimental Periodontitis

This murine model is used to evaluate the in vivo efficacy of this compound in preventing alveolar bone destruction.[3]

-

Animal Model : Utilize mice, such as C57BL/6.

-

Anesthesia : Anesthetize the mice using an appropriate protocol (e.g., intraperitoneal injection of ketamine and xylazine).

-

Ligature Placement : Place a sterile silk suture (e.g., 6-0) around a maxillary second molar to induce bacterial accumulation and inflammation.

-

Treatment : Administer this compound or a vehicle control to the mice according to the study design.

-

Evaluation : After a defined period (e.g., 10 days), sacrifice the mice and analyze alveolar bone loss using micro-computed tomography (micro-CT) and histological staining of the maxillary jaws.[3]

Conclusion

This compound is a promising natural product with well-defined anti-osteoclastogenic and antibacterial activities. Its mechanism of action, involving the inhibition of the MEK-ERK signaling pathway, presents a clear target for therapeutic intervention in bone-related disorders. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of this compound as a potential therapeutic agent.

References

- 1. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Suppresses RANKL-Induced Osteoclastogenesis and Prevents Alveolar Bone Destruction in Experimental Periodontitis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Analysis of Napyradiomycin B4

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for Napyradiomycin B4, a meroterpenoid with notable biological activities. The information presented herein is intended to support research and development efforts focused on this promising natural product.

Spectroscopic Data for this compound: NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of natural products. Below is a summary of the reported ¹H and ¹³C NMR chemical shifts for this compound, recorded in DMSO-d₆. These data are essential for the identification and characterization of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Multiplicity (J in Hz) |

| 3 | 4.37 | d (4.4) |

| 4 | 2.33, 2.70 | m |

| 9 | 6.81 | s |

| 11α | 2.99 | m |

| 11β | 3.32 | m |

| 12α | 1.65 | m |

| 12β | 1.95 | m |

| 14α | 1.85 | m |

| 14β | 2.15 | m |

| 15 | 4.38 | dd (10.4, 4.8) |

| 16-OH | 5.27 | d (4.4) |

| 18 | 2.99, 3.32 | m |

| 19 | 4.53, 4.83 | m |

| 2-Me | 1.42 | s |

| 2-Me | 1.14 | s |

| 6-OH | 12.69 | s |

| 13-Me | 1.02 | s |

| 17-Me | 1.18 | s |

| 17-Me | 0.85 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (DMSO-d₆)

| Position | Chemical Shift (δ) ppm | Type |

| 2 | 78.3 | C |

| 3 | 60.0 | CH |

| 4 | 42.1 | CH₂ |

| 4a | 75.2 | C |

| 5 | 185.2 | C |

| 5a | 112.9 | C |

| 6 | 161.3 | C |

| 7 | 123.9 | C |

| 8 | 156.8 | C |

| 9 | 107.8 | CH |

| 9a | 134.7 | C |

| 10 | 194.8 | C |

| 10a | 83.4 | C |

| 11 | 38.5 | CH₂ |

| 12 | 21.9 | CH₂ |

| 13 | 70.6 | C |

| 14 | 48.2 | CH₂ |

| 15 | 67.6 | CH |

| 16 | 75.4 | C |

| 17 | 35.9 | C |

| 18 | 42.1 | CH₂ |

| 19 | 75.4 | CH₂ |

| 2-Me | 29.5 | CH₃ |

| 2-Me | 21.9 | CH₃ |

| 13-Me | 27.6 | CH₃ |

| 17-Me | 29.5 | CH₃ |

| 17-Me | 15.9 | CH₃ |

Experimental Protocols

Isolation and Purification of this compound from Streptomyces sp.

The following protocol outlines a general procedure for the isolation and purification of napyradiomycins, including this compound, from a marine-derived Streptomyces fermentation culture.

Figure 1. Experimental workflow for the isolation of this compound.

Step-by-Step Protocol:

-

Fermentation:

-

Inoculate a seed culture of a marine-derived Streptomyces strain into a suitable seed medium.

-

Incubate the seed culture at 28°C for 3 days with continuous shaking.

-

Transfer the seed culture to a large-scale production medium.

-

Continue fermentation for 7 to 14 days under the same conditions.

-

-

Extraction:

-

Harvest the fermentation broth and separate the mycelia from the supernatant by centrifugation.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Extract the mycelial cake three times with methanol or acetone.

-

Combine all organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

-

-

Purification:

-

Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

-

Pool the fractions containing napyradiomycins based on thin-layer chromatography (TLC) analysis.

-

Further purify the active fractions using Sephadex LH-20 column chromatography with methanol as the eluent.

-

Perform final purification using reversed-phase high-performance liquid chromatography (HPLC) with a suitable gradient of acetonitrile and water to yield pure this compound.

-

NMR Data Acquisition and Processing

The following is a generalized protocol for acquiring and processing NMR data for a purified natural product like this compound.

Step-by-Step Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of pure this compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence and acquire data for an extended period to detect all carbon signals.

-

For 2D NMR experiments (COSY, HSQC, HMBC), use standard pulse programs and optimize acquisition parameters for the specific instrument and sample.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs) to obtain the frequency-domain spectra.

-

Phase correct all spectra manually or automatically.

-

Perform baseline correction to ensure a flat baseline.

-

Reference the spectra using the residual solvent peak of DMSO-d₆ (δH 2.50 ppm for ¹H and δC 39.52 ppm for ¹³C).

-

Analyze the 1D and 2D spectra to assign all proton and carbon signals and elucidate the structure.

-

Signaling Pathway Analysis

This compound has been shown to inhibit osteoclastogenesis by targeting the RANKL (Receptor Activator of Nuclear Factor-κB Ligand) signaling pathway. Specifically, it has been demonstrated to reduce the phosphorylation of MEK (Mitogen-activated extracellular signal-regulated kinase) and ERK (Extracellular signal-regulated kinase)[1][2].

Figure 2. Inhibition of the RANKL signaling pathway by this compound.

This inhibitory action on a key signaling pathway highlights the therapeutic potential of this compound in bone-related disorders and provides a basis for further drug development and mechanism-of-action studies.

References

Unveiling the Therapeutic Potential of Novel Napyradiomycins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Napyradiomycins, a class of meroterpenoid antibiotics primarily isolated from Streptomyces species, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1] These compounds, characterized by a semi-naphthoquinone core and a terpenoid-derived unit, exhibit a broad spectrum of effects, including antibacterial, anticancer, and anti-inflammatory properties.[2] This technical guide provides a comprehensive overview of the biological activities of novel napyradiomycins, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Biological Activities of Novel Napyradiomycins: A Quantitative Perspective

The therapeutic potential of novel napyradiomycins is underscored by their potent activity against various disease models. The following tables summarize the key quantitative data from recent studies, providing a comparative analysis of their efficacy.

Table 1: Antibacterial Activity of Novel Napyradiomycins

Napyradiomycins have demonstrated significant efficacy against Gram-positive bacteria, including drug-resistant strains.[1][3] The minimum inhibitory concentration (MIC) is a key measure of their antibacterial potency.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 1-2 | [4] |

| 3-dechloro-3-bromonapyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 0.5-1 | [4] |

| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25-0.5 | [4] |

| Napyradiomycin B1 | Bacillus subtilis SCSIO BS01 | 0.5-1 | [4] |

| Napyradiomycin B3 | Bacillus thuringensis SCSIO BT01 | 0.25-0.5 | [4] |

| Napyradiomycin A4 | Streptococcus suis | 3.125 | [2] |

| Napyradiomycin B1 | Streptococcus suis | 6.25 | [2] |

Note: Many napyradiomycins have shown no activity against Gram-negative bacteria like Escherichia coli.[4]

Table 2: Cytotoxic Activity of Novel Napyradiomycins

Several novel napyradiomycins have exhibited moderate to potent cytotoxicity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of this activity.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3-dechloro-3-bromonapyradiomycin A1 | SF-268 (Glioblastoma) | < 20 | [4] |

| Napyradiomycin A1 | MCF-7 (Breast Cancer) | < 20 | [4] |

| Napyradiomycin B1 | NCI-H460 (Lung Cancer) | < 20 | [4] |

| Napyradiomycin B3 | HepG-2 (Liver Cancer) | < 20 | [4] |

| Napyradiomycin A4 | PRV (Pseudorabies virus) | 2.056 | [5] |

Note: The IC50 values below 20 µM are considered indicative of moderate cytotoxicity.[4]

Detailed Experimental Protocols

To facilitate the replication and advancement of research in this field, this section provides detailed methodologies for key experiments cited in the literature.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard assay for determining the MIC of antimicrobial agents.

Materials:

-

96-well microtiter plates

-

Bacterial cultures (e.g., Staphylococcus aureus, Bacillus subtilis)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Napyradiomycin compounds dissolved in a suitable solvent (e.g., DMSO)

-

Spectrophotometer

Procedure:

-

Preparation of Bacterial Inoculum:

-

Inoculate a single bacterial colony into CAMHB and incubate overnight at 37°C.

-

Dilute the overnight culture in fresh CAMHB to achieve a standardized cell density, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

-

Serial Dilution of Napyradiomycins:

-

Prepare a stock solution of the napyradiomycin compound.

-

Perform a two-fold serial dilution of the compound in CAMHB across the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

-

Inoculation and Incubation:

-

Add 100 µL of the standardized bacterial inoculum to each well, resulting in a final concentration of 2.5 x 10^5 CFU/mL.

-

Include a positive control (bacteria in broth without compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 16-20 hours.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

-

Sulforhodamine B (SRB) Cytotoxicity Assay

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.

Materials:

-

96-well cell culture plates

-

Human cancer cell lines (e.g., SF-268, MCF-7, NCI-H460, HepG-2)

-

Complete cell culture medium

-

Napyradiomycin compounds dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Sulforhodamine B (SRB) solution

-

Tris-base solution

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of the napyradiomycin compounds for a specified period (e.g., 48 or 72 hours).

-

Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

-

Cell Fixation:

-

Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) TCA to each well.

-

Incubate at 4°C for 1 hour.

-

Wash the plates five times with slow-running tap water and allow them to air dry.

-

-

Staining and Solubilization:

-

Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

-

Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.

-

Air dry the plates until no moisture is visible.

-

Add 200 µL of 10 mM Tris-base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

-

Measurement:

-

Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. The IC50 value is calculated from the dose-response curve.

-

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which napyradiomycins exert their biological effects is crucial for their development as therapeutic agents.

Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

Recent studies have shown that napyradiomycin B4 can suppress osteoclastogenesis, the process of bone resorption, by inhibiting the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced MEK-ERK signaling pathway.[6] This pathway is critical for the differentiation and activation of osteoclasts.

Caption: this compound inhibits osteoclastogenesis by targeting the MEK-ERK pathway.

Induction of Apoptosis in Cancer Cells

Several napyradiomycins have been shown to induce apoptosis, or programmed cell death, in cancer cells.[7] For example, certain derivatives induce apoptosis in the HCT-116 colon adenocarcinoma cell line.[7] The exact molecular targets are still under investigation, but this pro-apoptotic activity is a key aspect of their anticancer potential.

Caption: Novel napyradiomycins trigger apoptosis in cancer cells.

Experimental Workflow: From Discovery to Bioactivity

The discovery and characterization of novel napyradiomycins involve a systematic workflow, from the isolation of the producing microorganism to the evaluation of biological activity.

Caption: A typical workflow for the discovery and evaluation of novel napyradiomycins.

Conclusion and Future Directions

Novel napyradiomycins represent a promising class of natural products with significant therapeutic potential. Their potent antibacterial and cytotoxic activities, coupled with their ability to modulate key signaling pathways, make them attractive candidates for further drug development. Future research should focus on elucidating the precise molecular targets of these compounds, exploring their in vivo efficacy and safety profiles, and synthesizing novel analogues with improved potency and selectivity. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for the scientific community to accelerate the translation of these fascinating molecules from the laboratory to the clinic.

References

- 1. Novel antibiotics napyradiomycins. Production, isolation, physico-chemical properties and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. genecopoeia.com [genecopoeia.com]

- 7. researchgate.net [researchgate.net]

The Production of Napyradiomycin B4 by Streptomyces Species: A Technical Guide

Abstract

Napyradiomycin B4, a member of the napyradiomycin class of meroterpenoids, is a halogenated natural product exhibiting a range of significant biological activities, including antibacterial and cytotoxic properties. This technical guide provides a comprehensive overview of the Streptomyces species known to produce this compound, detailing the isolation, characterization, and biological evaluation of this compound. The guide includes structured quantitative data on its bioactivity, detailed experimental protocols for its production and isolation, and visualizations of its mechanism of action and the general workflow for its discovery. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

This compound Producing Organisms: Streptomyces Species

This compound is produced by various species of actinomycete bacteria belonging to the genus Streptomyces. These microorganisms are prolific sources of a wide array of secondary metabolites, including many clinically important antibiotics.[1] The known producers of this compound are primarily isolated from both terrestrial and marine environments.

Initially, this compound was isolated from the culture broth of Chainia rubra MG802-AF1, a species later reclassified into the genus Streptomyces.[2][3] More recently, marine-derived Streptomyces have been identified as significant producers of napyradiomycins, including this compound. Notable marine-derived strains include Streptomyces sp. strain CA-271078, Streptomyces sp. SCSIO 10428, and strains belonging to the MAR4 group, which are recognized for their capacity to produce halogenated, hybrid isoprenoid natural products.[4][5][6][7] Additionally, Streptomyces antimycoticus NT17 has also been reported as a producer of napyradiomycin derivatives.[8]

Quantitative Data on the Biological Activity of this compound

This compound has demonstrated notable bioactivity against various pathogens and cancer cell lines. The following tables summarize the reported quantitative data for this compound and related compounds.

| Compound | Target Organism/Cell Line | Activity Type | Value | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 12–24 µg/mL | [9] |

| This compound | Mycobacterium tuberculosis H37Ra | MIC | 12–24 µg/mL | [9] |

| This compound | HepG-2 (Human liver adenocarcinoma) | MIC | 41.7 µM | [9] |

| Napyradiomycin B2 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 3–6 µg/mL | [9] |

| Napyradiomycin B2 | Mycobacterium tuberculosis H37Ra | MIC | 24–48 µg/mL | [9] |

| Napyradiomycin B2 | HepG-2 (Human liver adenocarcinoma) | MIC | 27.1 µM | [9] |

| Napyradiomycin D1 | Methicillin-resistant Staphylococcus aureus (MRSA) | MIC | 12–24 µg/mL | [9] |

| Napyradiomycin D1 | Mycobacterium tuberculosis H37Ra | MIC | 24–48 µg/mL | [9] |

| Napyradiomycins (general) | HCT-116 (Human colon carcinoma) | IC50 | 16.1 µg/mL | [9] |

Experimental Protocols

The following sections detail the methodologies for the fermentation of the producing Streptomyces species, and the subsequent extraction and isolation of this compound.

Fermentation Protocol for Streptomyces sp. SCSIO 10428

A detailed fermentation protocol for the production of napyradiomycins from Streptomyces sp. SCSIO 10428 has been described and is outlined below.[5]

Seed Culture Preparation:

-

A single colony of Streptomyces sp. SCSIO 10428 is inoculated into a 250 mL Erlenmeyer flask containing 50 mL of seed medium (modified A1BFe + C: starch 10 g/L, yeast extract 4 g/L, peptone 2 g/L, KBr 0.1 g/L, Fe₂(SO₄)₃·4H₂O 0.04 g/L, CaCO₃ 1 g/L, sea salt 30 g/L, pH 7.0, adjusted before sterilization).[5]

-

The flask is incubated on a rotary shaker at 200 rpm and 28 °C for 3 days.[5]

Production Culture:

-

Approximately 6% of the seed culture is transferred into 500 mL Erlenmeyer flasks, each containing 150 mL of the same production medium.[5]

-

The production cultures are incubated on a rotary shaker at 200 rpm and 28 °C for 7 days.[5] A total culture volume of 20 L is prepared for large-scale production.[5]

Extraction and Isolation Protocol

The following protocol for the extraction and isolation of napyradiomycins is based on the methodology applied to the fermentation broth of Streptomyces sp. SCSIO 10428.[5]

Extraction:

-

The 20 L fermentation broth is extracted three times with an equal volume of ethyl acetate (EtOAc).[5]

-

The mycelial cake is separated from the broth and extracted three times with 2 L of ethanol (EtOH).[5]

-

The organic solvents from both extractions are removed under reduced pressure to yield a crude extract.[5]

Isolation:

-

The crude extract is subjected to normal-phase silica gel open column chromatography (100–200 mesh).[5]

-

The column is eluted with a gradient of isooctane/EtOAc (from 30:1 to 0:1, v/v) followed by a gradient of CHCl₃/MeOH (from 1:1 to 0:1, v/v) to yield multiple fractions.[5]

-

Fractions containing the compounds of interest are further purified using Sephadex LH-20 column chromatography with a CHCl₃/MeOH (1:1) eluent.[5]

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound and other analogs.

Signaling Pathways and Experimental Workflows

This compound Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

This compound has been shown to suppress osteoclastogenesis induced by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL).[10] This inhibitory effect is mediated through the downregulation of the MEK-ERK signaling pathway, which is crucial for osteoclast formation and function.[10]

References

- 1. Streptomyces: The biofactory of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NEW ANTIBIOTIC NAPYRADIOMYCINS A2 AND B4 AND STEREOCHEMISTRY OF NAPYRADIOMYCINS [jstage.jst.go.jp]

- 4. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Terpenoids Produced by Actinomycetes: Napyradiomycins from Streptomyces antimycoticus NT17 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Meroterpenoid natural products from Streptomyces bacteria – the evolution of chemoenzymatic syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Initial Antibacterial Screening of Napyradiomycin B4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial antibacterial screening of Napyradiomycin B4, a marine-derived meroterpenoid. The document details its activity against various bacterial strains, outlines the experimental protocols for its evaluation, and visualizes key experimental and biological pathways.

Introduction to Napyradiomycins

Napyradiomycins are a class of meroterpenoids, natural products of mixed polyketide and terpenoid biosynthetic origin, primarily isolated from actinomycetes.[1][2] First discovered in cultures of Chainia rubra in 1986, numerous congeners have since been identified, particularly from marine-derived Streptomyces species.[1][3] These compounds feature a characteristic semi-naphthoquinone core and are structurally diversified by a monoterpenoid substituent, leading to different series such as napyradiomycin A (linear monoterpenoid) and B (cyclized monoterpenoid).[2] While initially investigated for their antimicrobial properties against Gram-positive bacteria, napyradiomycins have since been shown to exhibit a range of biological activities, including cytotoxicity against cancer cell lines, inhibition of gastric (H+-K+) ATPases, and antagonism of the estrogen receptor.[1][2][4]

Antibacterial Activity of this compound

Initial screenings have consistently demonstrated that napyradiomycins, including B4, possess activity primarily against Gram-positive bacteria.[2][5] The antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

The following table summarizes the reported MIC values for this compound and related compounds against a panel of bacterial strains. This data is compiled from multiple screening studies.

| Compound | Test Organism | Strain | MIC (µg/mL) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | - | Active | [6][7] |

| This compound | Mycobacterium tuberculosis | H37Ra | 12-25 | [3] |

| Napyradiomycin B2 | Staphylococcus aureus | ATCC 29213 | 3-6 | [3] |

| Napyradiomycin B2 | Bacillus subtilis | SCSIO BS01 | 3-6 | [3] |

| Napyradiomycin B3 | Staphylococcus aureus | ATCC 29213 | 0.25-0.5 | [2] |

| Napyradiomycin B3 | Bacillus subtilis | SCSIO BS01 | 0.25-0.5 | [2] |

| Napyradiomycin B3 | Bacillus thuringiensis | SCSIO BT01 | 0.25-0.5 | [2] |

| Napyradiomycin A1 | Staphylococcus aureus | ATCC 29213 | 1-2 | [2] |

| Napyradiomycin D1 | Mycobacterium tuberculosis | H37Ra | 12-25 | [3] |

| Various Napyradiomycins | Escherichia coli | ATCC 25922 | >128 | [2][8] |

Note: Some studies report activity for a group of compounds (e.g., B2-B4) without specifying individual MICs. The activity of Napyradiomycin D1 was noted to be comparable to that of this compound.[3]

Screening results consistently show that napyradiomycins lack significant activity against Gram-negative bacteria such as Escherichia coli.[2][8] The variations in potency among different napyradiomycin analogues suggest that structural features, such as halogenation patterns, play a key role in their antibacterial efficacy.[3]

Experimental Protocols

The determination of MIC values for this compound is performed using standardized antimicrobial susceptibility testing methods. The broth microdilution method is a common and accepted procedure.

This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[4]

-

Preparation of Bacterial Inoculum:

-

Select well-isolated colonies of the test bacteria (e.g., Staphylococcus aureus ATCC 25923) from an agar plate culture.

-

Transfer the colonies to a tube containing a suitable broth medium, such as Mueller-Hinton Broth (MHB).

-

Incubate the broth culture at 37°C until it achieves a turbidity equivalent to the 0.5 McFarland standard. This corresponds to a bacterial suspension of approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute the adjusted bacterial suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Test Compound:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).

-

Perform a series of two-fold serial dilutions of the stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations for testing.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound.

-

Include a positive control well (bacteria in MHB without the compound) and a negative control well (MHB only).

-

Seal the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

-

-

Determination of MIC:

-

After incubation, visually inspect the microtiter plate for bacterial growth, indicated by turbidity.

-

The MIC is defined as the lowest concentration of this compound at which there is no visible growth of the test organism.

-

Visualizations: Workflows and Pathways

Diagrams are provided to visualize the experimental workflow for antibacterial screening and a known signaling pathway affected by this compound in other biological contexts.

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

While the precise antibacterial mechanism of this compound is not fully elucidated, its effects on other cellular systems have been studied. For context, the following diagram illustrates a signaling pathway known to be inhibited by this compound in the context of bone cell biology, demonstrating its capacity to interact with specific cellular targets.

Caption: Inhibition of the RANKL-induced MEK-ERK signaling pathway by this compound.

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Mechanism of Action of Napyradiomycin B4

This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of key biological pathways and workflows.

Introduction

Napyradiomycins are a class of meroterpenoid antibiotics produced by actinomycete bacteria, particularly from the genus Streptomyces, often isolated from marine environments[1][2][3]. These compounds are characterized by a dihydronaphthoquinone core and a terpenoid component[2][3]. First discovered in 1986, the napyradiomycin family has expanded to include over 50 members, generated through a hybrid terpenoid/polyketide biosynthetic pathway[3][4][5].

This compound, a chlorinated "B type" napyradiomycin, has garnered interest for its diverse biological activities[2][4]. Initially recognized for their potent antibacterial properties against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), napyradiomycins have since been shown to exhibit a range of other effects[2][6][7]. These include cytotoxicity against various cancer cell lines, inhibition of gastric (H+-K+) ATPases, and antagonism of estrogen receptors[1][3][7]. This guide focuses specifically on the elucidated molecular mechanisms of this compound.

Molecular Mechanism of Action

Recent studies have provided a specific molecular mechanism for this compound, particularly in the context of bone metabolism. Its primary characterized action is the suppression of osteoclastogenesis by targeting a key signaling pathway.

Inhibition of the RANKL-Induced MEK-ERK Signaling Pathway

The most well-defined mechanism of action for this compound is its ability to inhibit the differentiation of osteoclasts, the cells responsible for bone resorption. This action is critical in the context of skeletal diseases like periodontitis and osteoporosis.

This compound exerts its effect by intervening in the signaling cascade initiated by the Receptor Activator of Nuclear Factor-κB Ligand (RANKL). It significantly suppresses RANKL-induced osteoclast formation[8]. The molecular basis for this suppression is the targeted inhibition of the Mitogen-activated extracellular signal-regulated kinase (MEK) and Extracellular signal-regulated kinase (ERK) phosphorylation cascade[8]. By reducing the phosphorylation levels of MEK and ERK, this compound effectively disrupts the downstream signaling required for osteoclast differentiation. This disruption prevents the expression and nuclear localization of the master regulator of osteoclastogenesis, the Nuclear Factor of Activated T-cells cytoplasmic 1 (NFATc1), and its target genes[8].

The diagram below illustrates the inhibitory effect of this compound on the RANKL-induced signaling pathway.

Caption: this compound inhibits the RANKL-induced MEK-ERK signaling pathway.

Quantitative Data on Biological Activity

This compound and its analogs have been evaluated for antibacterial and cytotoxic activities. The following tables summarize the key quantitative findings.

Antibacterial Activity

Napyradiomycins demonstrate notable activity against Gram-positive bacteria but are generally inactive against Gram-negative bacteria[3][9].

| Compound | Test Organism | MIC (μg/mL) | Reference |

| This compound | Methicillin-resistant Staphylococcus aureus (MRSA) | Not specified, but active | [2][6] |

| Napyradiomycin A1 | Staphylococcus aureus ATCC 29213 | 0.25 - 32 | [10] |

| Napyradiomycin A1 | Bacillus subtilis SCSIO BS01 | 0.5 - 32 | [9] |

| Napyradiomycin B1 | Staphylococcus aureus ATCC 29213 | 0.25 - 32 | [10] |

| Napyradiomycin B3 | Staphylococcus aureus ATCC 29213 | 0.25 - 32 | [10] |

| Napyradiomycin A2b | Mycobacterium tuberculosis H37Ra | 3 - 6 | [11] |

| Napyradiomycin B2 | Mycobacterium tuberculosis H37Ra | 3 - 6 | [11] |

Cytotoxic Activity

Several napyradiomycins, including B4, exhibit cytotoxicity against human cancer cell lines, with some studies suggesting they induce apoptosis[1][12].

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| This compound | HCT-116 (Colon Carcinoma) | 2.8 – 32.6 | [1] |

| Napyradiomycin A | HCT-116 (Colon Carcinoma) | 1 - 5 (μg/mL) | [12] |

| Napyradiomycin B2 | HCT-116 (Colon Carcinoma) | Not specified, but active | [2][6] |

| Napyradiomycin B3 | HCT-116 (Colon Carcinoma) | Not specified, but active | [2][6] |

| Napyradiomycin B1 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [10] |

| Napyradiomycin B3 | SF-268, MCF-7, NCI-H460, HepG-2 | < 20 | [10] |

Experimental Protocols

This section details the methodologies used to investigate the mechanism of action of this compound.

Protocol for Assessing Anti-Osteoclastogenic Activity

This protocol is based on the methods used to determine the inhibitory effect of this compound on osteoclast differentiation[8].

1. Cell Culture and Osteoclast Differentiation:

- Bone marrow-derived macrophages (BMMs) are harvested from mice.

- BMMs are cultured in α-MEM supplemented with 10% FBS, antibiotics, and 30 ng/mL of M-CSF.

- To induce osteoclast differentiation, cells are treated with 100 ng/mL of RANKL in the presence or absence of varying concentrations of this compound.

2. Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

- After 4-5 days of culture, cells are fixed with 10% formalin.

- Cells are permeabilized with 0.1% Triton X-100.

- Staining is performed using a TRAP staining kit according to the manufacturer's instructions.

- TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

3. Gene Expression Analysis (Real-Time PCR):

- Total RNA is extracted from cultured cells using a suitable RNA isolation reagent.

- cDNA is synthesized from 1 μg of total RNA using a reverse transcription kit.

- Real-time PCR is performed using specific primers for osteoclast-specific genes (e.g., Nfatc1, Acp5, Ctsk) and a housekeeping gene (e.g., Gapdh) for normalization.

4. Protein Analysis (Immunoblotting):

- Cells are lysed to extract total protein.

- Protein concentrations are determined using a BCA assay.

- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

- Membranes are blocked and then incubated with primary antibodies against total and phosphorylated forms of MEK and ERK.

- After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

The following diagram illustrates the experimental workflow for assessing the anti-osteoclastogenic activity of this compound.

References

- 1. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New antibiotic napyradiomycins A2 and B4 and stereochemistry of napyradiomycins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Total Enzyme Syntheses of Napyradiomycins A1 and B1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Napyradiomycin A4 and Its Relate Compounds, a New Anti-PRV Agent and Their Antibacterial Activities, from Streptomyces kebangsaanensis WS-68302 [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. New Napyradiomycin Analogues from Streptomyces sp. Strain CA-271078 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Prepared for: Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Cytotoxic Effects of Napyradiomycin B4 on Cancer Cells

Abstract

Napyradiomycins are a class of meroterpenoids derived from Streptomyces species, notable for their complex structures and significant biological activities, including antibacterial and cytotoxic properties.[1] This document provides a comprehensive technical overview of the cytotoxic effects of a specific congener, this compound, against cancer cells. We consolidate quantitative data on its efficacy, detail the experimental protocols for its evaluation, and visualize the proposed mechanisms and workflows. The primary focus is on its activity against the HCT-116 human colon carcinoma cell line, for which the most robust data is available.

Introduction to Napyradiomycins

First isolated in 1986 from the actinomycete Chainia rubra, napyradiomycins (NPDs) are hybrid polyketide-terpenoid natural products.[2] Their structures are characterized by a dihydronaphthoquinone core and a terpenoid-derived moiety, often featuring unique halogenation patterns that contribute to their biological potency.[1] While initially investigated for their antimicrobial activity, subsequent research has revealed their potential as anticancer agents.[1][2] Several studies have demonstrated that various napyradiomycin analogues exhibit moderate to potent cytotoxicity against human cancer cell lines.[3][4][5] this compound is a member of the "B-type" napyradiomycins, which feature a cyclized monoterpene unit.[6][7]

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound has been primarily evaluated against the HCT-116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cellular growth. The available data for this compound is summarized below.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| This compound | HCT-116 (Colon Carcinoma) | 13.1 | Cheng et al., 2013[8] |

| This compound | HCT-116 (Colon Carcinoma) | 10 | Farnaes et al., 2014[2] |

Note: IC50 values can vary between studies due to differences in experimental conditions, such as cell passage number, assay duration, and reagent batches.

Mechanism of Action: Induction of Apoptosis

Research indicates that the cytotoxic effects of the napyradiomycin class are not merely the result of non-specific cellular damage but are linked to the induction of apoptosis (programmed cell death).[2][9] This suggests a specific interaction with biochemical targets within cancer cells.

Fluorescence-activated cell sorting (FACS) analysis of HCT-116 cells treated with napyradiomycins, including this compound, has confirmed the induction of apoptosis. This mechanism is a highly desirable trait for anticancer agents, as it leverages the cell's own machinery to trigger cell death, often with reduced inflammatory consequences compared to necrosis. While the precise molecular targets of this compound have not been fully elucidated, its ability to trigger apoptosis points towards interference with key cellular survival pathways.

Below is a diagram illustrating a postulated signaling pathway through which this compound may induce apoptosis.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of cytotoxic compounds. The following sections describe the standard protocols used to assess the effects of this compound.

General Cell Culture

-

Cell Line: Human colon carcinoma cells (HCT-116) are typically used.

-

Medium: Cells are maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Incubation: Cultures are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.

-

Subculture: Cells are passaged upon reaching 80-90% confluency using Trypsin-EDTA to detach the cells.

Cytotoxicity Assay (CellTiter-Glo®)

This assay quantifies cell viability by measuring the amount of ATP present, which signals the presence of metabolically active cells.

Protocol Steps:

-

Cell Seeding: HCT-116 cells are harvested and seeded into opaque-walled 96-well plates at a density of approximately 2,500 cells per well in 100 µL of medium.

-

Adherence: The plates are incubated for 24 hours to allow the cells to attach to the plate surface.

-

Compound Treatment: A stock solution of this compound in DMSO is serially diluted. The cells are treated with these dilutions. A vehicle control (DMSO only) and a positive control (e.g., Doxorubicin) are included.

-

Incubation: The treated plates are incubated for 72 hours at 37°C.

-

Reagent Addition: The plates are equilibrated to room temperature. An equal volume of CellTiter-Glo® reagent is added to each well.

-

Signal Measurement: The plate is placed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is recorded using a microplate reader.

-

Data Analysis: The data is normalized to the vehicle control, and the IC50 value is calculated by fitting the results to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay (FACS with Annexin V/Propidium Iodide)

This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle:

-

Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

-

Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

Protocol Steps:

-

Cell Treatment: HCT-116 cells are seeded in 6-well plates and treated with this compound (e.g., at its IC50 concentration) for a specified period (e.g., 24 or 48 hours).

-

Cell Harvesting: Both adherent and floating cells are collected to ensure all apoptotic cells are included in the analysis.

-

Washing: The collected cells are washed with ice-cold Phosphate-Buffered Saline (PBS).

-

Staining: Cells are resuspended in Annexin V Binding Buffer. Fluorescently-labeled Annexin V (e.g., FITC-Annexin V) and PI are added according to the manufacturer's protocol.

-

Incubation: The cell suspension is incubated at room temperature in the dark for 15 minutes.

-

FACS Analysis: The stained cells are analyzed on a flow cytometer. The percentages of cells in each quadrant (Live: Annexin V-/PI-; Early Apoptotic: Annexin V+/PI-; Late Apoptotic/Necrotic: Annexin V+/PI+) are determined.

Conclusion and Future Directions

This compound demonstrates moderate cytotoxic activity against human colon cancer cells, with its primary mechanism of action being the induction of apoptosis.[2][9] The established protocols for its evaluation provide a solid framework for further investigation.

For drug development professionals, this compound represents an interesting scaffold. Future research should focus on:

-

Target Deconvolution: Identifying the specific molecular target(s) of this compound to understand its precise mechanism of action.

-

Signaling Pathway Analysis: Performing detailed studies (e.g., Western blotting for caspases, Bcl-2 family proteins) to confirm the components of the apoptotic pathway it modulates.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues of this compound to improve potency and selectivity.

-

In Vivo Efficacy: Evaluating the anti-tumor activity of this compound in preclinical animal models of cancer.

A deeper understanding of its biological activity will be crucial in determining the potential of this compound and related compounds as future cancer therapeutics.

References

- 1. Insights for napyradiomycin family: structures, bioactivities and biosynthetic pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Napyradiomycin Derivatives, Produced by a Marine-Derived Actinomycete, Illustrate Cytotoxicity by Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Antibacterial and Cytotoxic New Napyradiomycins from the Marine-Derived Streptomyces sp. SCSIO 10428 | Semantic Scholar [semanticscholar.org]

- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 7. Cytotoxic and Antimicrobial Napyradiomycins from Two Marine-Derived, MAR 4 Streptomyces Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Anti-Pseudorabies Virus (PRV) Activity of Napyradiomycins

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pseudorabies virus (PRV), a member of the alphaherpesvirus subfamily, is the causative agent of Aujeszky's disease, which leads to significant economic losses in the swine industry and poses a potential threat to other mammals, including humans. The emergence of PRV variants that can evade current vaccines necessitates the discovery of novel and effective antiviral agents. Napyradiomycins, a class of meroterpenoids produced by Streptomyces species, have demonstrated a range of biological activities. This guide provides a comprehensive overview of the reported anti-PRV activity of this compound class, with a focus on available quantitative data, detailed experimental methodologies, and the putative mechanism of action. While specific data on the anti-PRV activity of Napyradiomycin B4 is not currently available in the scientific literature, this guide will focus on the closely related and studied analogs, particularly Napyradiomycin A4 and B1, to provide a thorough understanding of the potential of this compound family.

Quantitative Assessment of Anti-PRV Activity

The antiviral efficacy of several napyradiomycin derivatives has been evaluated against PRV in vitro. The key parameters measured are the 50% inhibitory concentration (IC50), which represents the concentration of the compound that inhibits 50% of the viral replication, and the 50% cytotoxic concentration (CC50), which is the concentration that causes a 50% reduction in the viability of the host cells. The therapeutic index (TI), calculated as the ratio of CC50 to IC50, is a critical measure of the compound's selectivity for the virus over the host cells.

A recent study by Zhang et al. (2023) provides the most comprehensive dataset on the anti-PRV activity of napyradiomycins.[1] The experiments were conducted using Marc-145 cells. The key findings are summarized in the table below.

| Compound | IC50 (µM)[1] | CC50 (µM)[1] | Therapeutic Index (TI)[1] |

| Napyradiomycin A4 (1) | 2.056 ± 0.343 | 30.806 ± 5.565 | 14.98 |

| Napyradiomycin A1 (3) | 2.208 ± 0.375 | 5.790 ± 0.708 | 2.62 |

| Napyradiomycin B1 (4) | 13.268 ± 1.109 | 19.630 ± 2.821 | 1.48 |

| A80915G (5) | 8.260 ± 0.902 | 16.680 ± 1.122 | 2.05 |

| A80915G-8"-acid (6) | 26.470 ± 5.00 | 46.318 ± 7.364 | 1.75 |

| Ribavirin (Control) | 58.032 | >163.9 | >2.82 |

Note: Compound numbers in parentheses correspond to the designations in the cited study. Data for this compound is not available in this study.

Experimental Protocols

This section details the methodologies employed to ascertain the anti-PRV activity and cytotoxicity of napyradiomycins.

Cell Culture and Virus

-

Cell Line: Marc-145 cells, a clone of MA-104 cells derived from embryonic rhesus monkey kidney, are commonly used for the propagation of PRV.

-

Culture Medium: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Virus Strain: A specific strain of PRV is used for infection. The virus is propagated in Marc-145 cells, and the viral titer is determined by a standard plaque assay or TCID50 (50% Tissue Culture Infectious Dose) assay.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

-

Cell Seeding: Marc-145 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the napyradiomycin compounds and incubated for a period that corresponds to the duration of the antiviral assay (e.g., 24-48 hours).

-

MTT Addition: After the incubation period, the culture medium is removed, and MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) is added to each well. The plate is then incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals that have formed in viable cells.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The CC50 value is calculated from the dose-response curve.

Antiviral Activity Assay (MTT Assay)

A modified MTT assay is used to quantify the antiviral activity of the compounds.

-

Cell Seeding and Infection: Marc-145 cells are seeded in 96-well plates as described above. The cells are then infected with PRV at a specific multiplicity of infection (MOI).

-

Compound Treatment: Simultaneously with or shortly after infection, the cells are treated with various concentrations of the napyradiomycin compounds.

-

Incubation: The plates are incubated for a period that allows for viral replication and the development of cytopathic effects (CPE), typically 24-48 hours.

-

MTT Assay: The MTT assay is then performed as described above to assess the viability of the cells. In this case, a higher absorbance indicates that the compound has protected the cells from virus-induced death.

-

IC50 Calculation: The IC50 value is calculated from the dose-response curve, representing the concentration at which the compound protects 50% of the cells from viral CPE.

Indirect Immunofluorescence Assay (IFA)

IFA is used to visualize the effect of the compounds on the expression of viral proteins within the infected cells.

-

Cell Culture and Infection: Marc-145 cells are grown on coverslips in 24-well plates. The cells are infected with PRV and treated with the napyradiomycin compounds at specific concentrations.

-

Fixation and Permeabilization: At a set time post-infection (e.g., 24 hours), the cells are fixed with 4% paraformaldehyde and then permeabilized with 0.1% Triton X-100 to allow antibodies to access intracellular proteins.

-

Blocking: Non-specific antibody binding is blocked by incubating the cells with a blocking solution, such as 5% bovine serum albumin (BSA) in PBS.

-

Primary Antibody Incubation: The cells are incubated with a primary antibody that specifically recognizes a PRV protein (e.g., a nucleocapsid protein).

-

Secondary Antibody Incubation: After washing, the cells are incubated with a secondary antibody conjugated to a fluorescent dye (e.g., FITC) that binds to the primary antibody.

-

Counterstaining and Imaging: The cell nuclei are often counterstained with a DNA-binding dye like DAPI (4',6-diamidino-2-phenylindole). The coverslips are then mounted on microscope slides and observed under a fluorescence microscope. A reduction in the fluorescent signal corresponding to the viral protein indicates inhibition of viral protein synthesis.[1]

Visualizations: Workflows and Putative Mechanisms

Experimental Workflow for Anti-PRV Activity Assessment

Caption: Workflow for evaluating the anti-PRV activity of napyradiomycins.

Putative Mechanism of Action: Inhibition of PRV Replication

The precise molecular target of napyradiomycins in the PRV replication cycle has not yet been elucidated. However, the available data from indirect immunofluorescence assays strongly suggests that these compounds interfere with a post-entry stage of infection, specifically the synthesis of viral proteins.[1] The following diagram illustrates the general replication cycle of PRV and the proposed stage of inhibition by napyradiomycins.

Caption: Proposed inhibition of PRV protein synthesis by napyradiomycins.

Conclusion and Future Directions